molecular formula C16H22O4 B13838367 2-((Tetrahydrofuran-2-yl)methoxy)phenoxy)tetrahydro-2H-pyran

2-((Tetrahydrofuran-2-yl)methoxy)phenoxy)tetrahydro-2H-pyran

Cat. No.: B13838367
M. Wt: 278.34 g/mol
InChI Key: CJLGWVVFDHDXEW-UHFFFAOYSA-N
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Description

2-((Tetrahydrofuran-2-yl)methoxy)phenoxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C16H22O4 and a molecular weight of 278.344 g/mol . This compound is characterized by the presence of a tetrahydrofuran ring and a tetrahydropyran ring, both of which are connected through a phenoxy linkage. It is used as an intermediate in various chemical syntheses and has applications in scientific research.

Preparation Methods

The synthesis of 2-((Tetrahydrofuran-2-yl)methoxy)phenoxy)tetrahydro-2H-pyran involves several steps. One common method includes the reaction of tetrahydrofuran with phenol in the presence of a base to form the intermediate 2-((Tetrahydrofuran-2-yl)methoxy)phenol . This intermediate is then reacted with tetrahydropyran under acidic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-((Tetrahydrofuran-2-yl)methoxy)phenoxy)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((Tetrahydrofuran-2-yl)methoxy)phenoxy)tetrahydro-2H-pyran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((Tetrahydrofuran-2-yl)methoxy)phenoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of β-adrenergic blocking agents, it inhibits the activation of adenyl cyclase, which plays a crucial role in the regulation of heart rate and blood pressure. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-((Tetrahydrofuran-2-yl)methoxy)phenoxy)tetrahydro-2H-pyran can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

2-[2-(oxolan-2-ylmethoxy)phenoxy]oxane

InChI

InChI=1S/C16H22O4/c1-2-8-15(20-16-9-3-4-10-18-16)14(7-1)19-12-13-6-5-11-17-13/h1-2,7-8,13,16H,3-6,9-12H2

InChI Key

CJLGWVVFDHDXEW-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2=CC=CC=C2OCC3CCCO3

Origin of Product

United States

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